molecular formula C23H18N2O4 B573956 (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate CAS No. 163073-29-8

(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate

Cat. No.: B573956
CAS No.: 163073-29-8
M. Wt: 386.407
InChI Key: AMCUHXMAPBFVRU-UHFFFAOYSA-N
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Description

(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is a complex organic compound with a unique structure that combines elements of carbamates and isocyanates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate typically involves the reaction of (2-oxo-1,2-diphenylethyl) carbamate with 3-isocyanato-4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive isocyanate group can form covalent bonds with amino acids, making it useful for probing protein structures and functions.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in drug delivery systems and as a precursor for pharmaceuticals.

Industry

Industrially, this compound can be used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of durable materials.

Mechanism of Action

The mechanism of action of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-oxo-1,2-diphenylethyl) N-(4-isocyanato-3-methylphenyl)carbamate
  • (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-5-methylphenyl)carbamate
  • (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-ethylphenyl)carbamate

Uniqueness

What sets (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

163073-29-8

Molecular Formula

C23H18N2O4

Molecular Weight

386.407

IUPAC Name

(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate

InChI

InChI=1S/C23H18N2O4/c1-16-12-13-19(14-20(16)24-15-26)25-23(28)29-22(18-10-6-3-7-11-18)21(27)17-8-4-2-5-9-17/h2-14,22H,1H3,(H,25,28)

InChI Key

AMCUHXMAPBFVRU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N=C=O

Synonyms

α-[(3-Isocyanato-4-methylphenyl)carbamoyloxy]deoxybenzoin

Origin of Product

United States

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